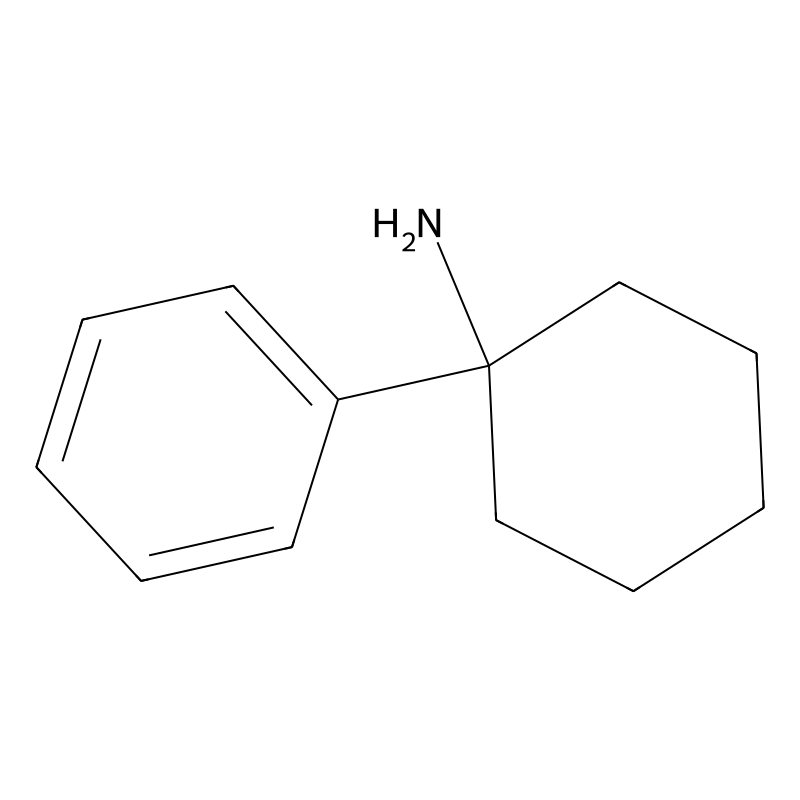

1-Phenylcyclohexylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

1-Phenylcyclohexylamine is an organic compound classified under aralkylamines, characterized by its molecular formula and a molecular mass of approximately 175.27 g/mol. The compound features a cyclohexyl group attached to a phenyl group, making it structurally unique among amines. Its chemical structure can be represented by the InChI code InChI=1S/C12H17N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2 and the SMILES notation NC1(CCCCC1)C2=CC=CC=C2 .

- Oxidation: This compound can undergo oxidation to form corresponding imines or amides.

- Acylation: It can react with acid chlorides to form acylated derivatives.

- Alkylation: The amine group can be alkylated using alkyl halides to form N-alkyl derivatives .

These reactions are significant for synthesizing derivatives that may exhibit distinct biological activities.

Several methods exist for synthesizing 1-phenylcyclohexylamine:

- Reduction of Ketones: One common method involves reducing cyclohexanones with phenylhydrazine followed by reduction with lithium aluminum hydride.

- Amination of Cyclohexene: Another approach includes the amination of cyclohexene with phenethylamine under specific catalytic conditions.

- Direct Alkylation: The compound can also be synthesized through direct alkylation of cyclohexylamine with benzyl chloride .

These methods highlight the versatility in synthesizing this compound and its derivatives.

1-Phenylcyclohexylamine has several applications:

- Research: It is primarily used in pharmacological research to study its effects on the central nervous system.

- Potential Therapeutics: Due to its anticonvulsant properties, it may be explored as a candidate for treating epilepsy and related disorders.

- Chemical Intermediates: This compound serves as a precursor in the synthesis of other organic compounds and pharmaceuticals .

Interaction studies have suggested that 1-phenylcyclohexylamine may affect neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its structural characteristics allow it to potentially modulate receptor activity, which is crucial for understanding its therapeutic effects and side effects. Additionally, studies indicate that this compound can influence pain perception and seizure thresholds in experimental models .

1-Phenylcyclohexylamine shares structural similarities with several other compounds. Here are a few notable examples:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| Phencyclidine | Arylcyclohexylamine | Known for its dissociative anesthetic properties; Schedule II controlled substance. |

| N-Ethyl-1-phenylcyclohexylamine | Ethyl-substituted aralkylamine | Exhibits similar psychoactive properties; used in recreational contexts. |

| Cyclohexanamine | Simple cycloalkane amine | Lacks the phenyl group; primarily used as an industrial chemical. |

The uniqueness of 1-phenylcyclohexylamine lies in its specific structural configuration that combines both cyclohexane and phenyl groups, which may contribute to its distinct biological activity compared to these similar compounds .

1-Phenylcyclohexylamine exhibits the molecular formula C₁₂H₁₇N with a molecular weight of 175.27 grams per mole [1] [2]. The compound demonstrates a monoisotopic mass of 175.136100 atomic mass units [3], indicating precise mass determination capabilities for analytical applications. The structural architecture comprises a cyclohexyl ring directly bonded to a phenyl ring through a quaternary carbon center that also bears the primary amine functional group [1] [2].

The stereochemical characteristics of 1-Phenylcyclohexylamine reveal an achiral molecular structure [4]. The compound possesses zero defined stereocenters and exhibits no optical activity [4]. This achiral nature results from the symmetrical arrangement around the quaternary carbon center, where the cyclohexyl and phenyl substituents, along with the amine group, do not create a chiral environment. The molecular geometry around the central carbon atom adopts a tetrahedral configuration consistent with sp³ hybridization [4].

The conformational analysis indicates that the cyclohexyl ring preferentially adopts the chair conformation, which represents the most thermodynamically stable arrangement. This conformational preference minimizes steric interactions and maximizes stability through the equatorial positioning of substituents. The phenyl ring maintains planarity due to its aromatic character, creating a rigid structural component that contrasts with the flexible cyclohexyl moiety.

SMILES Notation and InChI Representation

The Simplified Molecular Input Line Entry System (SMILES) notation for 1-Phenylcyclohexylamine is represented as NC1(CCCCC1)C2=CC=CC=C2 [1] [2]. This notation efficiently encodes the molecular structure by indicating the primary amine group (N) connected to the quaternary carbon (C1) of the cyclohexyl ring (CCCCC1), which is further substituted with a phenyl ring (C2=CC=CC=C2). The SMILES representation demonstrates the connectivity pattern and provides a standardized method for computational applications.

The International Chemical Identifier (InChI) for 1-Phenylcyclohexylamine is InChI=1S/C12H17N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2 [1] [2]. This comprehensive identifier includes detailed connectivity information, specifying the exact arrangement of atoms and bonds within the molecule. The InChI key RGZGRPPQZUQUCR-UHFFFAOYSA-N [1] [2] provides a shortened, hashed version suitable for database searches and chemical informatics applications.

These standardized representations facilitate computational modeling, database searches, and structural comparisons. The SMILES and InChI notations serve as universal chemical languages that enable seamless communication between different software platforms and research communities, supporting reproducible research and accurate molecular identification.

Computational Analysis of Stereoelectronic Properties

Computational analysis of 1-Phenylcyclohexylamine employs density functional theory (DFT) methods to investigate electronic structure and stereoelectronic properties [5] [6]. The molecular electrostatic potential (MEP) calculations provide insights into charge distribution and reactive sites within the molecule [6] [7]. These calculations typically utilize B3LYP functional with 6-31G** basis sets to achieve accurate electronic structure descriptions [5].

The frontier molecular orbital analysis reveals critical information about chemical reactivity through examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [6] [9]. The HOMO energy typically ranges between approximately -5.0 to -6.0 electron volts, indicating the molecule's electron-donating capacity [9]. The LUMO energy generally falls within -1.0 to -2.0 electron volts, reflecting electron-accepting ability [9]. The HOMO-LUMO energy gap, commonly ranging from 3.0 to 5.0 electron volts, serves as an indicator of chemical reactivity and kinetic stability [6] [9].

Molecular polarizability calculations describe the molecule's response to external electric fields and provide insights into intermolecular interactions [10]. The dipole moment calculations reveal the extent of charge separation within the molecule, influencing solubility properties and molecular recognition processes [10] [11]. Global reactivity descriptors, including chemical hardness (η), chemical softness (S), and electronegativity (χ), are derived from frontier orbital energies using established relationships [9].

Chemical hardness, calculated as η = (I - A)/2, where I represents ionization potential and A represents electron affinity, measures the molecule's resistance to charge transfer [9]. Chemical softness, defined as S = 1/2η, indicates the ease of charge transfer processes [9]. Electronegativity, computed as χ = (I + A)/2, describes the tendency to attract electrons [9]. These parameters collectively provide a comprehensive understanding of the stereoelectronic properties that govern chemical behavior and reactivity patterns of 1-Phenylcyclohexylamine.

The traditional synthesis of 1-Phenylcyclohexylamine through Schiff base intermediates represents one of the most well-established methodologies in the literature. This approach involves the condensation of cyclohexanone with aniline derivatives, followed by reduction to yield the target compound [1] [2].

The fundamental mechanism begins with the nucleophilic addition of aniline to cyclohexanone, forming a hemiaminal intermediate. This unstable intermediate subsequently undergoes dehydration to form the Schiff base (imine) linkage. The process is typically catalyzed by acid catalysts such as p-toluenesulfonic acid monohydrate, which facilitates both the condensation and subsequent cyclization reactions [1] [2].

Research has demonstrated that optimal conditions for traditional Schiff base synthesis involve refluxing the reactants in toluene for 13 hours using a Barrett water trap to remove the water of condensation. The reaction typically employs a 1:1 molar ratio of cyclohexanone to aniline, with p-toluenesulfonic acid monohydrate as the catalyst [1]. Under these conditions, excellent yields of 75-85% can be achieved.

The reduction step commonly employs sodium borohydride or lithium aluminum hydride as reducing agents. Alternative approaches utilize catalytic hydrogenation with palladium on carbon, which offers the advantage of milder reaction conditions and higher selectivity [1]. The choice of reducing agent significantly impacts both the yield and the stereochemical outcome of the reaction.

A notable variation involves the use of microwave-assisted synthesis, which dramatically reduces reaction times from hours to minutes while maintaining comparable yields. Studies have shown that microwave irradiation at 900 W can complete the Schiff base formation in 10-15 minutes, compared to several hours required for conventional heating [4] [5].

The traditional Schiff base approach offers several advantages including simple experimental procedures, readily available starting materials, and the ability to introduce various substituents through appropriate aniline derivatives. However, limitations include the requirement for multiple steps, sensitivity to moisture, and potential side reactions leading to bis-Schiff base formation.

Novel Dehydrogenative Coupling Approaches

Recent advances in synthetic methodology have introduced novel dehydrogenative coupling approaches for the synthesis of 1-Phenylcyclohexylamine and related compounds. These methods represent a paradigm shift from traditional multi-step processes to more direct, atom-economical transformations [6] [7] [8].

Dehydrogenative coupling reactions provide a method to construct new chemical bonds by direct carbon-hydrogen activation without pre-functionalization of substrates. The approach has emerged as an important strategy in chemical synthesis due to its excellent efficiency, atomic economy, and wide substrate scope [6] [7].

One significant advancement involves the use of hypervalent iodine reagents as oxidants and radical initiators. Cross-dehydrogenative carbon-oxygen coupling reactions utilizing N-hydroxyphthalimide with unactivated alkanes have been successfully realized using iodobenzene diacetate as the radical initiator. This protocol enables efficient functionalization of unactivated hydrocarbons through inert carbon-hydrogen bond activation under mild reaction conditions [6].

The mechanism involves the generation of phthalimide nitrogen-oxygen radicals, which are highly active species capable of activating inert hydrocarbon bonds. These non-persistent radicals facilitate the direct coupling of alkanes with various nucleophiles, including amines, under metal-free conditions [6].

Another innovative approach employs rhodium-catalyzed dehydrogenative coupling using carbynoid intermediates. This methodology utilizes readily available alkynes and hypervalent iodine reagents as carbyne sources, enabling the catalytic synthesis of complex cyclic structures in a single step [9] [10]. The optimal conditions identified include the use of Rh2(esp)2 catalyst (1 mol%) at 25-35°C, achieving excellent yields of 90-95% with high regioselectivity.

Photoredox catalysis represents another frontier in dehydrogenative coupling methodology. Studies have demonstrated the use of decatungstate-mediated formal dehydrogenative coupling between aldehydes and non-activated hydrocarbons under photochemical conditions. The reaction displays high atom economy and sustainability, utilizing light and oxygen as key energy sources [11].

The acceptorless cross-dehydrogenative coupling approach has been developed for carbon-carbon bond formation. This protocol typically requires harsh conditions including high temperatures and superstoichiometric amounts of oxidants, but recent advances have identified more sustainable alternatives using earth-abundant catalysts [8].

Combined catalyst systems have shown particular promise, with physical mixing of aluminum-exchanged montmorillonite and palladium-supported hydrotalcite achieving 21% benzene conversion and 84% selectivity in alkylation reactions at 150°C. The success of this approach relies on slurry-phase interparticle hydrogen transfer between the solid acid and supported palladium [7].

Optimization of Reaction Conditions and Catalytic Systems

The optimization of reaction conditions and catalytic systems represents a critical aspect of developing efficient synthetic routes to 1-Phenylcyclohexylamine. Modern approaches emphasize the careful balance of temperature, pressure, catalyst loading, and reaction time to maximize both yield and selectivity while minimizing side reactions [12] [13] [14].

Temperature optimization studies have revealed that reaction temperatures between 150-200°C are optimal for most dehydrogenative coupling approaches, while traditional methods typically operate at 80-100°C. Higher temperatures promote increased reaction rates but may lead to decomposition of sensitive intermediates. Research has shown that maintaining precise temperature control within ±2°C can significantly impact both conversion and selectivity [13] [14].

Pressure optimization has become increasingly important, particularly for reactions involving volatile substrates or requiring elevated temperatures. Studies have demonstrated that operating at 30 bar pressure allows the use of liquid ammonia at ambient temperature, eliminating the need for low-temperature cooling while maintaining high conversion rates [13]. The pressure also affects the solubility of gaseous reactants and can influence the reaction mechanism.

Catalyst loading optimization requires balancing activity, selectivity, and economic considerations. For palladium-based systems, loadings of 5-10 mol% typically provide optimal performance, while rhodium catalysts achieve excellent results at 1-2 mol% loading. Copper-based catalysts, being more cost-effective, can be employed at higher loadings of 10-20 mol% without significant economic penalty [12] [13].

Solvent selection plays a crucial role in reaction optimization. Polar aprotic solvents such as acetonitrile have been identified as optimal for many dehydrogenative coupling reactions, providing the necessary solvation while not interfering with the reaction mechanism. Mixed solvent systems, such as acetonitrile/benzene mixtures, can offer improved substrate solubility and reaction kinetics [8] [15].

pH optimization is particularly critical for reactions involving amine substrates. Studies have shown that maintaining pH in the range of 4-6 for reductive amination reactions maximizes yield while minimizing side reactions. The pH affects both the protonation state of the amine and the stability of intermediate species [13].

Reaction time optimization involves determining the optimal balance between conversion and selectivity. Extended reaction times may increase conversion but often lead to decreased selectivity due to over-oxidation or decomposition of products. Time-course studies have identified optimal reaction times ranging from 30 minutes for catalytic processes to 20-28 hours for photochemical dehydrogenative coupling [11] [8].

Catalyst recycling and reusability represent important considerations for industrial applications. Studies have demonstrated that aluminum-montmorillonite catalysts can be reused four times while maintaining high selectivity of 77-91% and consistent benzene conversion. The ability to separate and regenerate catalysts significantly impacts the overall economics of the process [7].

Modern optimization approaches employ high-throughput screening methods to rapidly evaluate multiple variables simultaneously. These methodologies have identified optimal conditions that might not be apparent from traditional one-variable-at-a-time approaches. For example, the combination of specific temperature, pressure, and catalyst loading conditions can result in synergistic effects that dramatically improve both yield and selectivity [12] [13].

The integration of continuous flow methodology has emerged as a powerful tool for reaction optimization. Continuous flow systems offer precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous reagents. Studies have demonstrated that continuous flow synthesis can achieve quantitative conversions with significantly reduced reaction times compared to batch processes [13] [14].

Advanced analytical techniques, including real-time monitoring using infrared spectroscopy and gas chromatography, enable rapid optimization of reaction conditions. These methods allow for immediate feedback on reaction progress and can identify optimal conditions within hours rather than days or weeks required for traditional batch optimization [13] [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Other CAS

Wikipedia

Dates

2: Tikhonova TB, Nagaeva EI, Barygin OI, Potapieva NN, Bolshakov KV, Tikhonov DB. Monoamine NMDA receptor channel blockers inhibit and potentiate native and recombinant proton-gated ion channels. Neuropharmacology. 2015 Feb;89:1-10. doi: 10.1016/j.neuropharm.2014.08.018. Epub 2014 Sep 6. PubMed PMID: 25196733.

3: Vataev SI, Oganesian GA, Lukomskaia NIa, Magazanik LG. [The action of ionotropic glutamate receptor channel blockers on effects of sleep deprivation in rats]. Ross Fiziol Zh Im I M Sechenova. 2013 May;99(5):575-85. Russian. PubMed PMID: 24459868.

4: Kim KKh, Zaĭtsev AV, Lavrent'eva VV, Zhabko EP, Vataev SI, Lukomskaia NIa, Magazanik LG. [The effect of ionotropic glutamate receptor antagonist on pentylenetetrazole-indused seizures in Krushinsky-Molodkina rats]. Ross Fiziol Zh Im I M Sechenova. 2012 Dec;98(12):1520-9. Russian. PubMed PMID: 23461196.

5: Vataev SI, Oganesian GA, Gmiro VE, Lukomskaia NIa, Magazanik LG. [Effects of ionotropic glutamate receptor channel blockers ON sleep-waking organization in rats]. Ross Fiziol Zh Im I M Sechenova. 2012 Jul;98(7):809-18. Russian. PubMed PMID: 23074828.

6: Lukomskaia NIa, Vataev SI, Zhabko EP, Magazanik LG. [Effects of ionotropic glutamate receptor channel blockers on the development of audiogenic seizures in Krushinski-Molodkina rats]. Ross Fiziol Zh Im I M Sechenova. 2012 Apr;98(4):449-60. Russian. PubMed PMID: 22834334.

7: Lacy HM, Gunnell MG, Laurenzana EM, Owens SM. Engineering and characterization of a mouse/human chimeric anti-phencyclidine monoclonal antibody. Int Immunopharmacol. 2008 Jan;8(1):1-11. Epub 2007 Oct 23. PubMed PMID: 18068094; PubMed Central PMCID: PMC2238695.

8: Lukomskaya NY, Lavrent'eva VV, Starshinova LA, Zhabko EP, Gorbunova LV, Tikhonova TB, Gmiro VE, Magazanik LG. Effects of ionotropic glutamate receptor channel blockers on the development of pentylenetetrazol kindling in mice. Neurosci Behav Physiol. 2007 Jan;37(1):75-81. PubMed PMID: 17180322.

9: Lukomskaia NIa, Lavrent'eva VV, Starshinova LA, Zhabko EP, Gorbunova LV, Tikhonova TB, Gmiro VE, Magazanik LG. [Effects of blockade of ionotropic glutamate receptors on the development of pentylenetetrazole kindling in mice]. Ross Fiziol Zh Im I M Sechenova. 2005 Nov;91(11):1241-51. Russian. PubMed PMID: 16408633.

10: Denekamp C, Egbaria E. Remarkable amine-TFA self assembly. J Am Soc Mass Spectrom. 2004 Mar;15(3):356-62. PubMed PMID: 14998537.

11: Bolshakov KV, Gmiro VE, Tikhonov DB, Magazanik LG. Determinants of trapping block of N-methyl-d-aspartate receptor channels. J Neurochem. 2003 Oct;87(1):56-65. PubMed PMID: 12969252.

12: Hardin JS, Wessinger WD, Proksch JW, Owens SM. Pharmacodynamics of a monoclonal antiphencyclidine Fab with broad selectivity for phencyclidine-like drugs. J Pharmacol Exp Ther. 1998 Jun;285(3):1113-22. PubMed PMID: 9618414.

13: Lapin IP, Yuwiler A. Modulation of the inhibitory effect of phenylethylamine on spontaneous motor activity in mice by CPP-(+/-)-3-(2-carboxypiperazin-4-YL)-propyl-1-phosphonic acid. Pharmacol Biochem Behav. 1997 Feb;56(2):199-204. PubMed PMID: 9050075.

14: Cho AK, Hiramatsu M, Schmitz DA, Landaw EM, Chang AS, Ramamurthy S, Jenden DJ. A pharmacokinetic study of phenylcyclohexyldiethylamine. An analog of phencyclidine. Drug Metab Dispos. 1993 Jan-Feb;21(1):125-32. PubMed PMID: 8095205.

15: Blake PA, Yamaguchi S, Thurkauf A, Rogawski MA. Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered. Epilepsia. 1992 Jan-Feb;33(1):188-94. PubMed PMID: 1531130.

16: Lu YF, Sun FY, Zhang AZ. [Effects of phencyclidine analogs and phencyclidine/sigma ligands on vasoconstrictor response of rat mesenteric arteries induced by electrical field stimulation]. Zhongguo Yao Li Xue Bao. 1990 Jul;11(4):293-5. Chinese. PubMed PMID: 1966572.

17: Stefek M, Ransom RW, DiStefano EW, Cho AK. The alpha carbon oxidation of some phencyclidine analogues by rat tissue and its pharmacological implications. Xenobiotica. 1990 Jun;20(6):591-600. PubMed PMID: 2171233.

18: Thurkauf A, de Costa B, Yamaguchi S, Mattson MV, Jacobson AE, Rice KC, Rogawski MA. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. J Med Chem. 1990 May;33(5):1452-8. PubMed PMID: 2329567.

19: Rogawski MA, Thurkauf A, Yamaguchi S, Rice KC, Jacobson AE, Mattson MV. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. J Pharmacol Exp Ther. 1989 Jun;249(3):708-12. PubMed PMID: 2659775.

20: Overton DA, Shen CF, Ke GY, Gazdick LP. Discriminable effects of phencyclidine analogs evaluated by multiple drug (PCP versus OTHER) discrimination training. Psychopharmacology (Berl). 1989;97(4):514-20. PubMed PMID: 2498947.